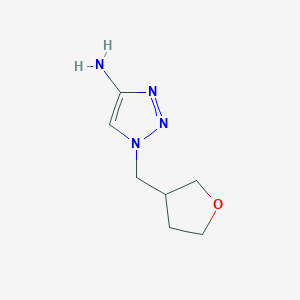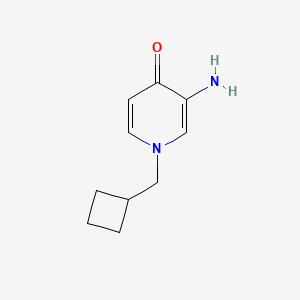
3-Amino-1-(cyclobutylmethyl)-1,4-dihydropyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(cyclobutylmethyl)-1,4-dihydropyridin-4-one is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a dihydropyridinone core, which is a versatile scaffold in medicinal chemistry, and a cyclobutylmethyl group that adds to its structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(cyclobutylmethyl)-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the formation of a cyclobutylmethyl intermediate, followed by its reaction with a suitable aminopyridine derivative under specific conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently. The exact methods can vary depending on the scale and specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-(cyclobutylmethyl)-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution reactions can produce a variety of substituted dihydropyridinones.
Scientific Research Applications
3-Amino-1-(cyclobutylmethyl)-1,4-dihydropyridin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-Amino-1-(cyclobutylmethyl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
3-Amino-1-benzothiophene-2-carbonitrile: Another compound with a similar amino group but different core structure.
3-Amino-1,2,4-triazole: A triazole derivative with distinct chemical properties.
Uniqueness: 3-Amino-1-(cyclobutylmethyl)-1,4-dihydropyridin-4-one is unique due to its dihydropyridinone core combined with a cyclobutylmethyl group. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-amino-1-(cyclobutylmethyl)pyridin-4-one |
InChI |
InChI=1S/C10H14N2O/c11-9-7-12(5-4-10(9)13)6-8-2-1-3-8/h4-5,7-8H,1-3,6,11H2 |
InChI Key |
XMHAXLROLVMRAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CN2C=CC(=O)C(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


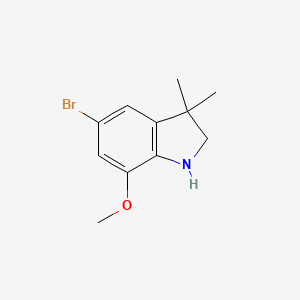
![4-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13065395.png)
![3-[(5Z)-4-oxo-2-sulfanylidene-5-{[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidin-3-yl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B13065396.png)
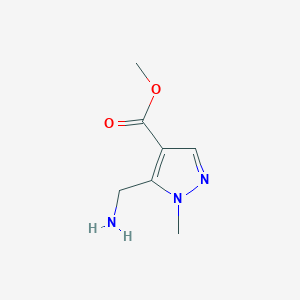
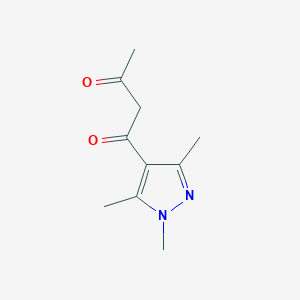

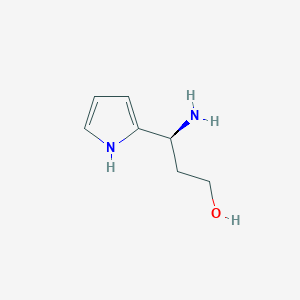
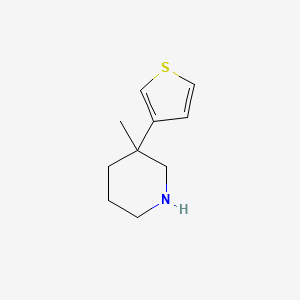
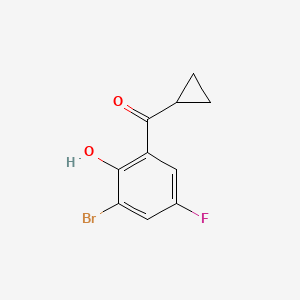

![8-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B13065438.png)
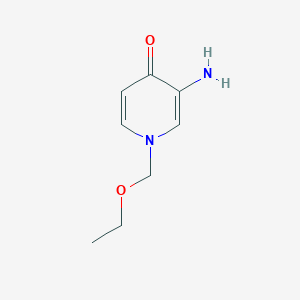
![5-Bromo-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13065459.png)
